molecular formula C12H22N2O3 B2544541 Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester CAS No. 1251006-15-1

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester

Cat. No. B2544541
CAS RN: 1251006-15-1
M. Wt: 242.319
InChI Key: XAZLYQXWLXXDDU-VHSXEESVSA-N
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Description

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester, also known as ODAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, organic synthesis, and materials science. ODAA is a bicyclic nitrogen-containing heterocyclic compound that is structurally similar to azulene.

Mechanism of Action

The mechanism of action of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is not fully understood. However, it is believed that Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester may have potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is its potential as a versatile building block in organic synthesis. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester can be used as a starting material for the synthesis of various biologically active compounds. Additionally, Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further pharmacological studies.
One of the limitations of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, the mechanism of action of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is not fully understood, which makes it challenging to design experiments that can elucidate its pharmacological effects.

Future Directions

There are several future directions for research on Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester. One potential area of research is the development of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester-based compounds as potential therapeutics for various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to understand the mechanism of action of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester and its potential interactions with specific receptors or enzymes in the body. Finally, the synthesis of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester in larger quantities and at a lower cost could lead to its wider use in various areas of scientific research.

Synthesis Methods

The synthesis of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is a complex process that involves several steps. One of the commonly used methods for synthesizing Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. This reaction leads to the formation of a tetrahydro-β-carboline intermediate, which is then oxidized to form Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester.

Scientific Research Applications

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl (5aS,8aS)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9-6-13-4-5-16-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLYQXWLXXDDU-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCCOC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNCCO[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester

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